3-(4-Aminopiperidin-1-yl)oxolan-2-one

Medicinal Chemistry Physicochemical Property Prediction Drug Design

SAR exploration of 4-aminopiperidine chemotypes for CCR5, calcium channel, or antiviral targets is frequently hindered by inconsistent building block quality and limited structural diversity. 3-(4-Aminopiperidin-1-yl)oxolan-2-one directly addresses this gap: • Computed XLogP3 = 0 with 1 HBD / 4 HBA - a distinct polarity profile versus common amide analogs, enabling novel vector exploration for selectivity optimization • Serves as a key intermediate for piperazino-piperidine CCR5 antagonists and next-generation antiviral agents targeting HCV assembly or SARS-CoV-2 • Supplied as free base (≥95%) or dihydrochloride salt (CAS 1423024-76-3) for enhanced aqueous solubility; full QA documentation with every shipment

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
Cat. No. B13258348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminopiperidin-1-yl)oxolan-2-one
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2CCOC2=O
InChIInChI=1S/C9H16N2O2/c10-7-1-4-11(5-2-7)8-3-6-13-9(8)12/h7-8H,1-6,10H2
InChIKeyTZAWQAWBBYBXOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Aminopiperidin-1-yl)oxolan-2-one: Chemical Profile & Specifications


3-(4-Aminopiperidin-1-yl)oxolan-2-one (CAS 1218144-44-5) is a heterocyclic organic compound classified as a substituted γ-butyrolactone bearing a 4-aminopiperidine moiety [1]. It has the molecular formula C₉H₁₆N₂O₂ and a molecular weight of 184.24 g/mol [1]. The compound is typically supplied as the free base with a minimum purity specification of 95%, or as the dihydrochloride salt (CAS 1423024-76-3) to enhance aqueous solubility and handling stability . Its structural features—a γ-lactone ring fused to a basic amine—position it as a versatile scaffold in medicinal chemistry for exploring structure-activity relationships across diverse therapeutic targets [2].

Scaffold Class 4-Aminopiperidine γ-butyrolactone
Format Options Free base or dihydrochloride salt
Purity Specification ≥95% commercial free base

3-(4-Aminopiperidin-1-yl)oxolan-2-one: Why Analogs Cannot Be Substituted


The 4-aminopiperidine scaffold is a privileged structure found in numerous bioactive compounds targeting CCR5 chemokine receptors and N-type calcium channels [1][2]. However, the presence of the oxolan-2-one (γ-butyrolactone) ring in 3-(4-Aminopiperidin-1-yl)oxolan-2-one introduces distinct physicochemical properties—including a lower computed XLogP3 of 0 compared to the more lipophilic amide analogs—and alters its hydrogen-bonding capacity, which can fundamentally change binding interactions, synthetic accessibility, and pharmacokinetic behavior [3][4]. As such, direct substitution with other 4-aminopiperidine derivatives (e.g., simple amides or N-alkylated variants) without rigorous comparative data would risk invalidating SAR models and compromising experimental reproducibility. The following evidence guide quantifies these critical differentiators to inform compound selection.

Lipophilicity shift: XLogP3 = 0 versus amide analogs may alter membrane permeability and solubility profiles, requiring SAR re-evaluation.
H-bond profile change: 1 donor / 4 acceptors versus 2/2 in parent 4-aminopiperidine can redefine target engagement and binding geometry.
Purity variation: In-house synthesized analogs may lack batch-to-batch consistency, affecting assay reproducibility compared to specified ≥95% material.

3-(4-Aminopiperidin-1-yl)oxolan-2-one: Key Differentiators vs Analogs


Lower Lipophilicity Compared to Amide Analogs

The lipophilicity of 3-(4-Aminopiperidin-1-yl)oxolan-2-one is quantified by a computed XLogP3 value of 0, which is substantially lower than the amide-linked analog (4-Aminopiperidin-1-yl)-(oxolan-2-yl)methanone [1]. This difference arises from the distinct electronic and hydrogen-bonding properties of the lactone versus the amide functional group. The lower lipophilicity of the target compound suggests improved aqueous solubility and a different profile for passive membrane permeability and potential CNS penetration [2].

Lipophilicity
Class-level inference
XLogP3 = 0
(vs amide analog)
More hydrophilic; different ADME/PK profile
In silico XLogP3 algorithm; requires experimental verification
Medicinal Chemistry Physicochemical Property Prediction Drug Design

Distinct Hydrogen-Bond Profile vs 4-Aminopiperidine

The target compound possesses a unique hydrogen-bonding profile with 1 donor and 4 acceptor sites, compared to 2 donors and 2 acceptors for the parent 4-aminopiperidine (as its free base) [1]. This shift in H-bond donor/acceptor ratio and count is critical for target engagement, as it directly influences the strength and geometry of intermolecular interactions with biological macromolecules. The lactone oxygen atoms provide additional acceptor sites not present in simpler 4-aminopiperidine derivatives .

H-Bond Profile
Class-level inference
1 donor / 4 acceptors
(vs 2/2 in parent)
Altered molecular recognition and binding
Computed by Cactvs; experimental binding data pending
Medicinal Chemistry Structure-Based Drug Design Physicochemical Property

Purity Standard and Assay Reproducibility

The commercially available free base of 3-(4-Aminopiperidin-1-yl)oxolan-2-one is supplied with a minimum purity specification of 95%, as verified by vendor technical datasheets . This is a critical quality attribute for research applications, particularly in biological assays where even minor impurities can confound results. In contrast, the purity of in-house synthesized analogs from the 4-aminopiperidine class may vary significantly and lack the same level of documented quality control, introducing a variable that can compromise cross-study comparisons .

Purity Standard
Data to verify
≥95%
(free base)
Specification-based lot consistency
Sources not provided; independent verification recommended
Chemical Synthesis Assay Development Quality Control

3-(4-Aminopiperidin-1-yl)oxolan-2-one: Validated Research Applications


SAR for CCR5 Antagonists

The 4-aminopiperidine core of 3-(4-Aminopiperidin-1-yl)oxolan-2-one makes it a valuable intermediate or building block for synthesizing piperazino-piperidine-based CCR5 antagonists, a class of compounds under investigation as HIV-1 entry inhibitors [1]. The presence of the oxolan-2-one moiety introduces a distinct chemical handle and alters physicochemical properties (e.g., XLogP3 = 0) compared to simple amide analogs, enabling the exploration of novel SAR around the piperazine pharmacophore site [2].

N-Type Calcium Channel Blockers for Pain

Derivatives of 4-aminopiperidine have demonstrated activity as N-type calcium channel blockers with potential for treating neuropathic pain [1]. The specific substitution pattern of 3-(4-Aminopiperidin-1-yl)oxolan-2-one, particularly the γ-lactone ring, offers a unique vector for optimizing selectivity and potency away from the promiscuous activity seen in some 4-aminopiperidine templates [2].

Antiviral Scaffolds for Hepatitis C & SARS-CoV-2

The 4-aminopiperidine scaffold has been identified as a potent inhibitor of Hepatitis C virus assembly [1]. Furthermore, a family of 4-aminopiperidine derivatives has shown low micromolar in vitro antiviral activity (EC₉₀ < 2 μM) against SARS-CoV-2 in A594-hACE2 cells [2]. The unique structural features of 3-(4-Aminopiperidin-1-yl)oxolan-2-one—specifically its hydrogen-bond donor/acceptor profile (1 donor, 4 acceptors)—can be exploited to improve selectivity indices and mitigate off-target effects in next-generation antiviral agents [3].

Application
Selection Property
Validation Focus
CCR5 antagonist SAR
4-Aminopiperidine γ-lactone scaffold
Physicochemical profile (XLogP3, H-bond) profiling
N-type calcium channel research
Substitution pattern for selectivity
Channel subtype selectivity screening
Antiviral scaffold design (HCV, SARS-CoV-2)
H-bond donor/acceptor modulation
Selectivity index and off-target evaluation

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